![molecular formula C17H27N3S B2940927 (4-(Dipropylamino)phenyl)(piperazin-1-yl)methanethione CAS No. 867136-03-6](/img/structure/B2940927.png)
(4-(Dipropylamino)phenyl)(piperazin-1-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Dipropylamino)phenyl)(piperazin-1-yl)methanethione, also known as DPAT, is a chemical compound that has been widely used in scientific research. DPAT is a selective agonist of the dopamine D2 and D3 receptors, which are important in the regulation of mood, motivation, and reward.
Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
Cinnarizinium 3,5-dinitrosalicylate and Cinnarizinium fumarate studies demonstrate the crystal structure and intermolecular interactions of cinnarizinium salts, offering insights into molecular conformations and hydrogen bonding patterns. These studies are fundamental in understanding the crystalline structures of complex organic compounds, which could be relevant to the design and synthesis of new materials with specific properties (Dayananda et al., 2012); (Kavitha et al., 2012).
Anti-Cancer Research
Broad-Spectrum Anti-Cancer Activity of O-Arylated Diazeniumdiolates study explores the anti-cancer effects of certain compounds, highlighting the importance of structural features in developing potential cancer therapies. This research could suggest avenues for the development of novel therapeutics based on modifications of the piperazine structure (Keefer, 2010).
Metabolic Studies
Research on the Biosynthesis and Identification of an N-Oxide/N-Glucuronide Metabolite of Lu AA21004 indicates the metabolic pathways of novel antidepressants. Studies like these are crucial for understanding how structural modifications, such as the incorporation of piperazine, affect the metabolic fate of pharmaceutical compounds (Uldam et al., 2011).
Antitumor Activity
The study on In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells suggests the potential of piperazine-containing compounds as antitumor agents. This underscores the significance of structural diversity in the search for effective cancer treatments (Yurttaş et al., 2014).
Synthesis and Characterization
A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives containing Piperazine/Morpholine Moiety research illustrates the synthesis techniques and characterization of compounds with potential pharmacological activities, which could be extended to the synthesis of related compounds like the queried chemical (Bhat et al., 2018).
Wirkmechanismus
Target of Action
Compounds with a piperazine moiety often interact with various receptors in the body. For example, some phenyl(piperazin-1-yl)methanone derivatives have been found to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol .
Mode of Action
The interaction between these compounds and their targets often involves binding to the active site of the enzyme or receptor, thereby modulating its activity .
Biochemical Pathways
In the case of MAGL inhibitors, the inhibition of this enzyme leads to an increase in the levels of 2-arachidonoylglycerol, which can then activate cannabinoid receptors and modulate various physiological processes .
Result of Action
The molecular and cellular effects of a compound depend on its targets and mode of action. For example, MAGL inhibitors can modulate the endocannabinoid system and have potential therapeutic effects in conditions such as neurodegenerative diseases and cancer .
Eigenschaften
IUPAC Name |
[4-(dipropylamino)phenyl]-piperazin-1-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3S/c1-3-11-19(12-4-2)16-7-5-15(6-8-16)17(21)20-13-9-18-10-14-20/h5-8,18H,3-4,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJPSQIXWHQPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C(=S)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.